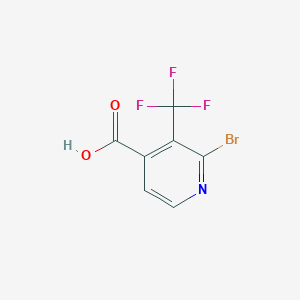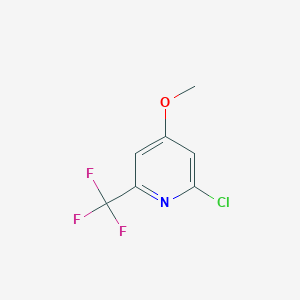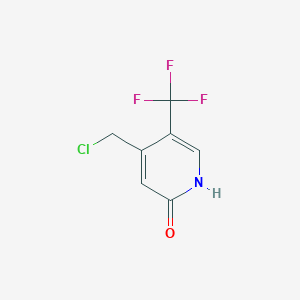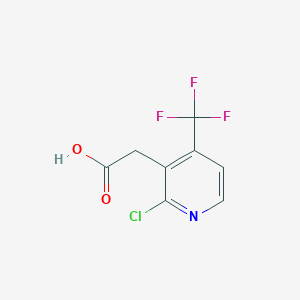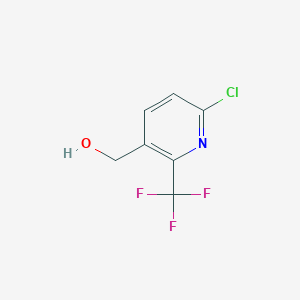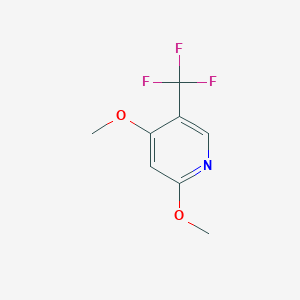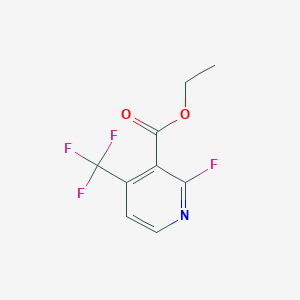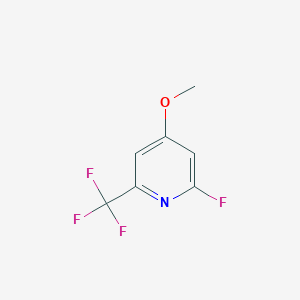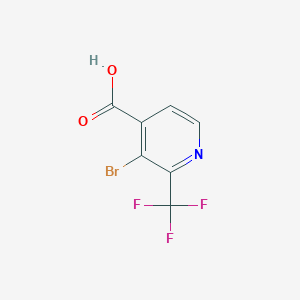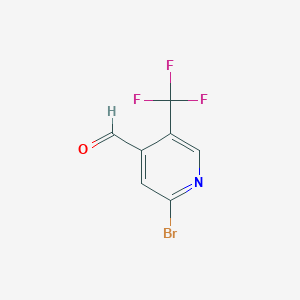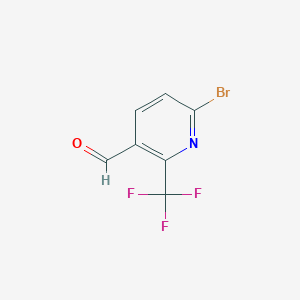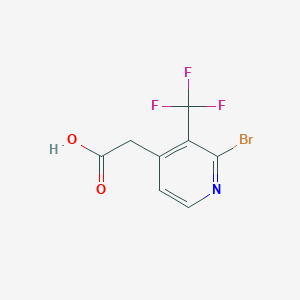
9-氧代-5,6,7,8,8a,9-六氢吖啶-3-羧酸
描述
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .
Molecular Structure Analysis
The molecular structure of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .科学研究应用
晶体结构和分子相互作用
- 配合物晶体工程:与 9-氧代-5,6,7,8,8a,9-六氢吖啶-3-羧酸 结构相似的 9-氨基吖啶片段化合物已被用于晶体工程中。这些化合物显示出独特的氢键和 π-π 堆积相互作用,有助于形成三维超分子骨架。此类骨架在材料科学和晶体学中对于开发具有独特性质的新材料至关重要 (Eshtiagh-hosseini 等人,2014)。
合成和化学分析
- 吖啶衍生物的合成:研究探索了与本化合物密切相关的新的吖啶-9-羧酸衍生物的合成。这些衍生物在药代动力学和毒理学中具有潜在的应用,表明在化学和药物研究中具有广泛的应用范围 (Melyshenkova 等人,2018)。
- 快速合成方法:研究开发了 4-氧代-4H-色满-3-羧酸等与 9-氧代-5,6,7,8,8a,9-六氢吖啶-3-羧酸 结构相似的化合物的快速合成方法。这些方法对于有效生产具有生物活性的化合物至关重要,突出了高效合成技术在药物化学中的重要性 (Zhu 等人,2014)。
生物医学应用
- 抗肿瘤剂:已合成并评估了与本化合物在结构上相关的 9-苯胺基吖啶-4-羧酸等化合物作为抗肿瘤剂的潜力。这表明此类化合物与开发癌症治疗新疗法相关 (Carlson & Beal,2000)。
- 化学发光性质:研究还深入探讨了源自吖啶羧酸酯的吖啶鎓化合物的化学发光性质。这些性质对于各种生物和化学发光应用(例如在生物测定和成像技术中)非常重要 (Renotte 等人,2000)。
作用机制
Mode of Action
- Like nalidixic acid, 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid may inhibit DNA gyrase, a crucial enzyme involved in DNA replication and transcription .
Result of Action
- The compound’s action may lead to DNA damage, cell cycle arrest, or apoptosis. Given its structural similarity to nalidixic acid, it might exhibit antibacterial properties .
生化分析
Biochemical Properties
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its binding affinity to specific active sites on enzymes, which can either inhibit or activate enzymatic functions. For instance, it has been observed to interact with DNA gyrases, including DNA topoisomerases, similar to the action of oxolinic acid
Molecular Mechanism
The molecular mechanism of action of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity. For example, its interaction with DNA gyrases can inhibit the enzyme’s function, leading to disruptions in DNA replication and transcription processes . These molecular interactions are pivotal in understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects can be observed, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, impacting its interactions with other biomolecules and its overall biochemical effects . Understanding its subcellular distribution is crucial for comprehending its role in cellular processes and potential therapeutic applications.
属性
IUPAC Name |
9-oxo-6,7,8,8a-tetrahydro-5H-acridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWKGFNLIRGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


